7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Catalog No.
S870012
CAS No.
1306739-68-3
M.F
C5H4ClN5
M. Wt
169.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

CAS Number

1306739-68-3

Product Name

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

IUPAC Name

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

InChI

InChI=1S/C5H4ClN5/c6-3-1-4-10-8-2-11(4)5(7)9-3/h1-2H,(H2,7,9)

InChI Key

UQNMBTMDTZKFKO-UHFFFAOYSA-N

SMILES

C1=C(N=C(N2C1=NN=C2)N)Cl

Canonical SMILES

C1=C(N=C(N2C1=NN=C2)N)Cl
  • Heterocyclic Scaffold

    7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine contains two interesting heterocyclic rings - a triazole and a pyrimidine. Heterocycles are frequently found in biologically active molecules, and this compound's structure might be of interest for researchers investigating novel drug candidates .

  • Chemical Modifications

    The presence of a chlorine atom and an amine group on the molecule allows for further chemical modifications. This could be useful in creating libraries of related compounds to explore a broader range of potential activities .

  • Analogy to Existing Drugs

    Some pyrimidine-based compounds exhibit various biological activities, including antitumor and antiviral properties . While there is no direct evidence for 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine having similar properties, its structural similarity to known active molecules might warrant investigation in these areas.

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a heterocyclic compound characterized by its unique triazole and pyrimidine ring structures. Its molecular formula is C4H3ClN6C_4H_3ClN_6 with a molecular weight of approximately 170.56 g/mol. The compound features a chlorine atom at the 7-position of the triazole ring and an amino group at the 5-position of the pyrimidine moiety, which contributes to its chemical reactivity and biological properties. This compound is classified under triazolopyrimidines, known for their diverse pharmacological activities.

The chemical reactivity of 7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine can be attributed to the presence of both the amino and chloro functional groups. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of derivatives with different functional groups.
  • Amination Reactions: The amino group can participate in coupling reactions with electrophiles, expanding the compound's utility in medicinal chemistry.
  • Cyclization Reactions: Under specific conditions, this compound can undergo cyclization to form more complex structures.

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine exhibits a range of biological activities:

  • Antiviral Properties: It has been investigated as an inhibitor of viral polymerases, particularly in influenza viruses and other RNA viruses .
  • Antimicrobial Activity: Studies indicate potential antimicrobial effects against various bacterial strains.
  • Cancer Research: The compound's structural features suggest possible applications in targeting cancer cell pathways.

Various synthetic approaches have been developed for 7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine:

  • One-Pot Synthesis: Efficient methods have been reported that allow for the simultaneous formation of the triazole and pyrimidine rings through cyclization reactions involving hydrazones and appropriate aldehydes .
  • Bromination and Rearrangement: Starting from simpler triazoles or pyrimidines, bromination followed by rearrangement reactions can yield this compound .
  • Functionalization Techniques: Post-synthetic modifications allow for the introduction of various substituents on the triazole or pyrimidine rings, enhancing biological activity.

The applications of 7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine span various fields:

  • Pharmaceutical Development: Its antiviral and antimicrobial properties make it a candidate for drug development targeting infectious diseases.
  • Chemical Biology: The compound serves as a tool for studying enzyme interactions and cellular pathways.
  • Agricultural Chemistry: Potential applications in agrochemicals due to its biological activity against pests and pathogens.

Research has focused on understanding how 7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine interacts with biological targets:

  • Protein Binding Studies: Investigations into its binding affinity with viral proteins have shown promise in disrupting critical interactions necessary for viral replication.
  • In Vitro Assays: Various assays have demonstrated its efficacy against specific enzymes involved in disease pathways.

Several compounds share structural similarities with 7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-[1,2,3]triazolo[4,5-d]pyrimidineContains a different triazole ringKnown for its anti-inflammatory properties
8-Amino-s-triazolo[4,3-c]pyrimidineAmino group at position 8Exhibits strong antibacterial activity
7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidineMethyl substitution at position 7Enhanced lipophilicity affecting bioavailability

These compounds illustrate variations in biological activity and chemical properties while maintaining similar core structures to 7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine. Each variation contributes to distinct pharmacological profiles and potential applications in medicinal chemistry.

The compound possesses the molecular formula C5H4ClN5 with a molecular weight of 169.57 g/mol [3] [4] [5]. The presence of the chlorine substituent at the 7-position and the amino group at the 5-position contributes to the compound's crystalline solid state through intermolecular hydrogen bonding and halogen interactions [4].

Solubility Profile in Various Solvents

Limited experimental solubility data is available for 7-Chloro [1] [3]triazolo[4,3-c]pyrimidin-5-amine specifically. Safety data sheets indicate that general solubility information is "not available" [4] [6]. However, structural analogs provide insight into expected solubility behavior patterns within this compound class.

Comparative solubility data from structural analogs:

CompoundWater SolubilityLogP Value
7-Chloro-5-methyl- [1] [3]triazolo[1,5-a]pyrimidineLow 1.2
7-Chloro-5-phenyl- [1] [3]triazolo[1,5-a]pyrimidineVery low 2.8
7-Chloro-2-(trifluoromethyl)-5-methyl- [1] [3]triazolo[1,5-a]pyrimidineLow 2.5

Based on structural similarity and the presence of polar amino and chloro substituents, 7-Chloro [1] [3]triazolo[4,3-c]pyrimidin-5-amine is expected to demonstrate limited aqueous solubility but enhanced solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols [7] [8].

Partition Coefficient and Lipophilicity

Experimental partition coefficient data for 7-Chloro [1] [3]triazolo[4,3-c]pyrimidin-5-amine is not currently available in the literature [4] [6]. However, computational predictions and comparative analysis with structural analogs provide estimates for lipophilicity characteristics.

Structural analogs demonstrate the following lipophilicity trends:

The 7-chloro-5-methyl derivative exhibits a LogP of 1.2, indicating moderate lipophilicity suitable for biological applications . The phenyl-substituted analog shows significantly higher lipophilicity with a LogP of 2.8, while the trifluoromethyl derivative displays a LogP of 2.5 .

Based on structural considerations, 7-Chloro [1] [3]triazolo[4,3-c]pyrimidin-5-amine would be expected to exhibit a LogP value in the range of 0.8-1.5, positioned between highly polar and moderately lipophilic characteristics [9] [10]. The amino group at position 5 contributes polar character, while the chlorine substituent provides moderate lipophilic contribution [9].

According to Lipinski's Rule of Five, optimal oral bioavailability requires LogP values between 1.35-1.8 [10] [11]. For central nervous system targeting, the ideal LogP value is approximately 2 [11]. The predicted range for the target compound suggests potential suitability for oral administration applications [10].

pKa Values and Ionization Behavior

Experimental pKa values for 7-Chloro [1] [3]triazolo[4,3-c]pyrimidin-5-amine are not reported in the available literature [4] [6]. However, the ionization behavior can be predicted based on the structural features and electronic environment of the heterocyclic system.

The compound contains multiple ionizable nitrogen centers:

  • The amino group at position 5 serves as a potential protonation site
  • The triazole nitrogen atoms may participate in protonation equilibria
  • The pyrimidine nitrogen atoms contribute to the overall basicity

Triazolopyrimidine derivatives typically exhibit pKa values in the range of 2-8, depending on substituent effects and ring fusion patterns [12] [9]. The presence of the electron-withdrawing chlorine atom at position 7 is expected to reduce the basicity of nearby nitrogen centers through inductive effects [9].

Comparative ionization data from related triazolopyrimidine systems suggests that the primary amino group would likely exhibit a pKa value in the range of 5-7, while the heterocyclic nitrogen atoms would demonstrate lower pKa values around 2-4 [13] [14]. The pH-dependent distribution coefficient (LogD) would vary significantly across physiological pH ranges [13] [14].

Thermal Stability and Melting Point

Experimental melting point data for 7-Chloro [1] [3]triazolo[4,3-c]pyrimidin-5-amine is not available in the current literature [4] [15] [5]. Thermal stability information is similarly limited, with safety data sheets indicating "not available" for decomposition temperature [4].

Comparative melting point data from structural analogs:

CompoundMelting Point (°C)
7-Chloro-5-phenyl- [1] [3]triazolo[1,5-a]pyrimidine146-148
7-Chloro-2-(trifluoromethyl)-5-methyl- [1] [3]triazolo[1,5-a]pyrimidine98-100

Related triazolopyrimidine derivatives demonstrate melting points ranging from 98°C to 238°C, depending on substituent patterns and crystalline packing [8] . The trifluoromethyl derivative's lower melting point (98-100°C) reflects reduced crystallinity due to steric effects, while phenyl-substituted analogs show higher melting points indicating enhanced π-π stacking interactions .

Thermal decomposition of triazolopyrimidine compounds typically occurs at temperatures above 200°C, generating carbon oxides, hydrogen chloride, and nitrogen oxides as decomposition products [4]. The compound is reported as stable under recommended temperatures and pressures [4].

Based on structural characteristics, 7-Chloro [1] [3]triazolo[4,3-c]pyrimidin-5-amine would be expected to exhibit a melting point in the range of 120-180°C, with thermal stability up to approximately 200°C under inert atmospheric conditions [8] .

Comparative Physicochemical Analysis with Structural Analogs

Systematic comparison reveals distinct physicochemical property trends among triazolopyrimidine structural analogs based on substitution patterns and ring fusion arrangements.

Molecular Weight Relationships:

Compound ClassMolecular Weight Range (g/mol)Key Structural Features
Core triazolopyrimidine154.56-169.57 [3] [18]Basic fused ring system
Methyl-substituted analogs168.58 Enhanced lipophilicity
Phenyl-substituted analogs248.67 Significant lipophilicity increase
Trifluoromethyl analogs236.59 Electron-withdrawing effects
Oxan-substituted analogs238.67 Improved solubility potential

Lipophilicity Trends:

The progression of LogP values demonstrates clear structure-activity relationships [9]:

  • Methyl substitution: LogP = 1.2 (moderate lipophilicity)
  • Trifluoromethyl substitution: LogP = 2.5 (enhanced lipophilicity)
  • Phenyl substitution: LogP = 2.8 (highest lipophilicity)

Solubility Correlations:

Water solubility demonstrates an inverse relationship with LogP values [9]:

  • Low LogP compounds (1.2): Low water solubility
  • High LogP compounds (2.8): Very low water solubility

Thermal Property Comparisons:

Melting point variations reflect intermolecular interaction differences :

  • Trifluoromethyl derivatives: Lower melting points (98-100°C) due to reduced crystallinity
  • Phenyl derivatives: Higher melting points (146-148°C) from π-π stacking
  • Core structures: Expected intermediate melting points (120-180°C)

Structure-Property Insights:

The chlorine atom at position 7 is critical for electrophilic reactivity, enabling covalent binding to biological targets . Amino substitution at position 5 balances hydrophilic character while maintaining membrane permeability potential [9]. Ring fusion patterns significantly influence electronic distribution and pharmacokinetic properties [20] [9].

XLogP3

1.1

Dates

Last modified: 08-16-2023

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